N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound that features a unique combination of a fluorophenyl group, an isoxazole ring, and a pyrrolidine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves a multi-step process:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Coupling with Pyrrolidine Carboxamide: The final step involves coupling the isoxazole derivative with a pyrrolidine carboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles or electrophiles, organic solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
- 3-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
- N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, while the isoxazole ring contributes to its stability and reactivity .
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-10-3-1-9(2-4-10)13-7-11(19-22-13)8-17-15(21)12-5-6-14(20)18-12/h1-4,7,12H,5-6,8H2,(H,17,21)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVPTMZWMZRNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.